2,6-dichloro-5-fluoro-N-[(4-fluorophenyl)(thiophen-2-yl)methyl]pyridine-3-carboxamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
The synthesis of a chemical compound refers to the process of creating the compound, usually by reacting simpler substances together. This often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic methods, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, or decomposition reactions that occur when the compound is heated or exposed to light .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents. These properties can often be found in chemical databases .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,6-dichloro-5-fluoro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F2N2OS/c18-15-11(8-12(21)16(19)23-15)17(24)22-14(13-2-1-7-25-13)9-3-5-10(20)6-4-9/h1-8,14H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKGSYUWHLDYPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(C=C2)F)NC(=O)C3=CC(=C(N=C3Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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